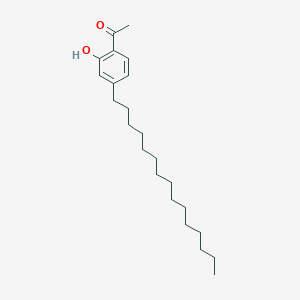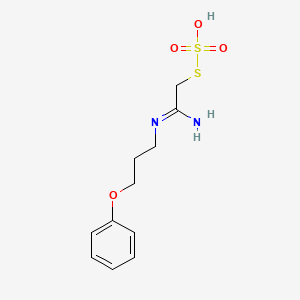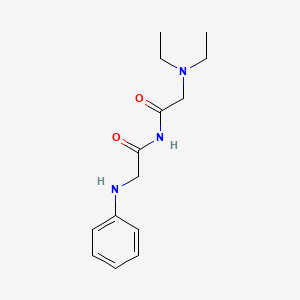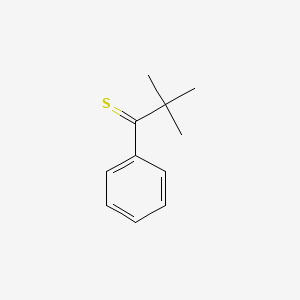
Thiopivalophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiopivalophenone is an organosulfur compound characterized by the presence of a thioketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiopivalophenone can be synthesized through several methods. One common approach involves the reaction of pivalophenone with tetraphosphorus decasulfide, which yields this compound and its S-sulfides . Another method includes the use of 4-dimethylaminophenyllithium, pivalonitrile, and carbon disulfide, following the Ahmed-Lwowski method .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Thiopivalophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to the corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the thioketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thioketones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Thiopivalophenone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiopivalophenone involves its interaction with specific molecular targets, such as enzymes and receptors. It can form complexes with metal ions, which can modulate its reactivity and biological activity . The compound’s thioketone group plays a crucial role in its interactions with biological molecules, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A sulfur-containing heterocycle with applications in organic electronics and pharmaceuticals.
Thiobenzophenone: Similar to thiopivalophenone but with different substituents, affecting its reactivity and applications.
Thioacetophenone: Another thioketone with distinct chemical properties and uses.
Uniqueness
This compound is unique due to its specific structure, which includes a tert-butyl group and a thioketone functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
40920-09-0 |
|---|---|
Fórmula molecular |
C11H14S |
Peso molecular |
178.30 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-phenylpropane-1-thione |
InChI |
InChI=1S/C11H14S/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
BGJSVUIPVFCFRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=S)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


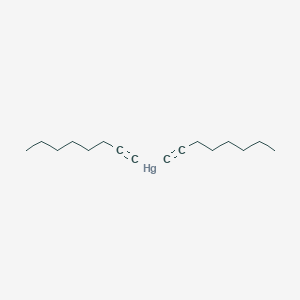
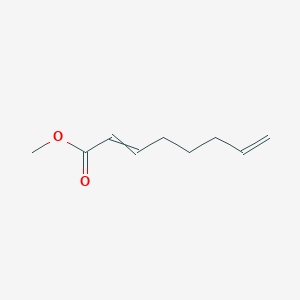

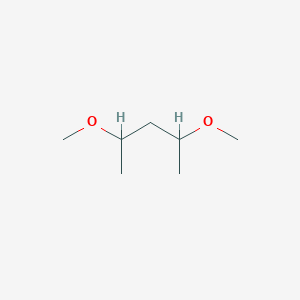
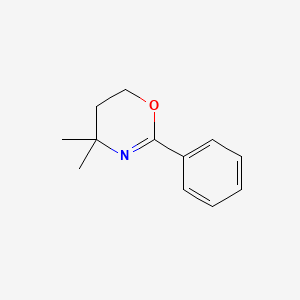
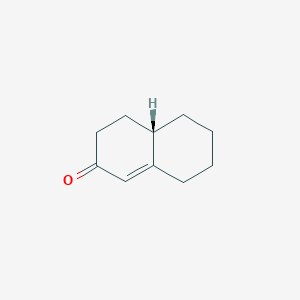

![(Chlorosulfanyl)(fluoro)bis[(trifluoromethyl)sulfanyl]methane](/img/structure/B14659237.png)



